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Compound of Interest

Compound Name:
3-Piperazinobenzisothiazole

hydrochloride

Cat. No.: B130134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the definitive

identification of 3-Piperazinobenzisothiazole hydrochloride, a key intermediate in the

synthesis of the atypical antipsychotic drug, ziprasidone.[1][2] Often referred to as Ziprasidone

Related Compound A, ensuring its identity and purity is critical for the quality and safety of the

final active pharmaceutical ingredient (API).[3][4]

This document outlines detailed experimental protocols for the primary analytical techniques

used for its characterization: High-Performance Liquid Chromatography (HPLC), Mass

Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it

presents a comparative analysis with structurally related alternatives to aid in the differentiation

and confirmation of the target compound.

Physicochemical Properties
A foundational step in the identification of any chemical entity is the determination of its basic

physicochemical properties.
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Property Value Reference

Chemical Name
3-(1-Piperazinyl)-1,2-

benzisothiazole hydrochloride
[5]

Synonyms

Ziprasidone Related

Compound A, 1-(1,2-

Benzisothiazol-3-yl)piperazine

hydrochloride

[3][4]

CAS Number 87691-88-1 [5]

Molecular Formula C₁₁H₁₄ClN₃S [5]

Molecular Weight 255.77 g/mol [5]

Appearance
White to off-white crystalline

solid
[6]

Chromatographic Identity and Purity: High-
Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of 3-Piperazinobenzisothiazole
hydrochloride and for separating it from related impurities. A validated HPLC method can

provide a unique retention time that serves as a reliable identifier.

Comparative HPLC Data
Compound Retention Time (min) Purity (%)

3-Piperazinobenzisothiazole

hydrochloride
~4.7 ≥98

Alternative 1: 3-Chloro-1,2-

benzisothiazole
Varies ≥97

Alternative 2: 1-

Piperazinecarboxaldehyde
Varies Not Applicable
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Note: Retention times are highly dependent on the specific HPLC method and instrumentation

and should be established in-house using a reference standard.

Experimental Protocol: HPLC Analysis
This protocol is a general guideline and may require optimization for specific equipment and

columns.

Instrumentation:

HPLC system with a UV detector

Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)[4]

Data acquisition and processing software

Reagents:

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Potassium phosphate monobasic

Orthophosphoric acid

Triethylamine

Water (HPLC grade)

Procedure:

Mobile Phase Preparation: Prepare a buffer solution of 0.05 M potassium dihydrogen

phosphate, add 10 mL of triethylamine per liter, and adjust the pH to 2.5 with

orthophosphoric acid.[3] The mobile phase can be a gradient of this buffer and acetonitrile.[4]

A common isocratic mobile phase consists of a mixture of phosphate buffer and methanol

(e.g., 60:40 v/v).[7]
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Standard Solution Preparation: Accurately weigh and dissolve a reference standard of 3-
Piperazinobenzisothiazole hydrochloride in a suitable diluent (e.g., mobile phase) to a

known concentration.

Sample Solution Preparation: Prepare the sample solution by dissolving the test article in the

diluent to a similar concentration as the standard solution.

Chromatographic Conditions:

Flow Rate: 1.0 - 1.5 mL/min[3][7]

Column Temperature: 25 °C[4]

Detection Wavelength: 250 nm[4]

Injection Volume: 10 µL

Analysis: Inject the standard and sample solutions into the HPLC system and record the

chromatograms. The identity of 3-Piperazinobenzisothiazole hydrochloride is confirmed

by comparing the retention time of the major peak in the sample chromatogram to that of the

standard. Purity is determined by calculating the area percentage of the main peak relative

to all other peaks.
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Figure 1. Experimental workflow for HPLC analysis.

Structural Elucidation: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, offering a high degree of confidence in its identification.

Comparative Mass Spectrometry Data
Compound [M+H]⁺ (m/z) Key Fragment Ions (m/z)

3-Piperazinobenzisothiazole

(free base)
219.08 176, 135

Alternative 1: 3-Chloro-1,2-

benzisothiazole
169.97 135, 108

Alternative 2: 1-

Piperazinecarboxaldehyde
115.09 85, 56
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Note: The observed mass for the hydrochloride salt will be that of the free base, as the HCl is

typically lost during ionization.

Experimental Protocol: Mass Spectrometry
Instrumentation:

Mass spectrometer with an electrospray ionization (ESI) source

Liquid chromatograph (for LC-MS)

Reagents:

Methanol (LC-MS grade)

Formic acid (LC-MS grade)

Water (LC-MS grade)

Procedure:

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as

methanol or acetonitrile.

Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct

infusion or through an LC system for separation prior to analysis.

MS Parameters:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Scan Range: m/z 50-500

Capillary Voltage: 3-4 kV

Cone Voltage: 20-40 V (can be varied to induce fragmentation)

Data Analysis: The resulting mass spectrum will show the protonated molecule [M+H]⁺. For

3-(1-Piperazinyl)-1,2-benzisothiazole (the free base of the hydrochloride salt), this will be
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observed at approximately m/z 219.08.[8] By increasing the cone voltage, characteristic

fragment ions can be generated, which correspond to the cleavage of the piperazine ring

and the benzisothiazole core. The fragmentation pattern of piperazine derivatives often

involves the loss of ethyleneimine fragments.[9]

3-Piperazinobenzisothiazole
[M+H]⁺ = 219.08

[M - C₂H₅N + H]⁺
176

Loss of C₂H₅N [Benzisothiazole]⁺
135

Loss of C₂H₄N

Click to download full resolution via product page

Figure 2. Proposed mass fragmentation pathway.

Definitive Structural Confirmation: Nuclear Magnetic
Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of each

proton in a molecule, offering a unique fingerprint for structural confirmation.

Comparative ¹H NMR Data (Chemical Shifts in ppm)

Proton Assignment
3-(1-
Piperazinyl)-1,2-
benzisothiazole

Alternative 1: 3-
Chloro-1,2-
benzisothiazole

Alternative 2: 1-
Piperazinecarboxal
dehyde

Aromatic Protons 7.2 - 8.1 (m, 4H) 7.4 - 8.2 (m, 4H) -

Piperazine Protons (α

to Benzisothiazole)
~3.6 (t, 4H) - ~3.5 (t, 4H)

Piperazine Protons (β

to Benzisothiazole)
~3.1 (t, 4H) - ~2.8 (t, 4H)

NH Proton

(Piperazine)
Variable - Variable

Formyl Proton - - ~8.0 (s, 1H)

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

The hydrochloride salt may show slight shifts compared to the free base.
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Experimental Protocol: ¹H NMR Spectroscopy
Instrumentation:

NMR spectrometer (300 MHz or higher)

NMR tubes

Reagents:

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Tetramethylsilane (TMS) as an internal standard

Procedure:

Sample Preparation: Dissolve a few milligrams of the sample in approximately 0.6 mL of a

deuterated solvent in an NMR tube.

Data Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a sufficient number of scans to obtain a good signal-to-noise

ratio.

Data Processing and Analysis:

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the peaks to determine the relative number of protons.

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to

assign the signals to the respective protons in the molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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